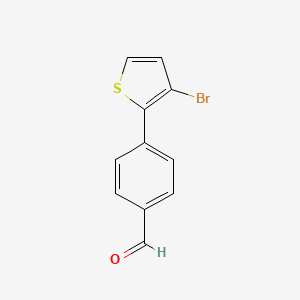

4-(3-Bromothiophen-2-yl)benzaldehyde

Description

Structure

3D Structure

Propriétés

IUPAC Name |

4-(3-bromothiophen-2-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrOS/c12-10-5-6-14-11(10)9-3-1-8(7-13)2-4-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTYZFUJFFBNJTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=C(C=CS2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90640454 | |

| Record name | 4-(3-Bromothiophen-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934570-51-1 | |

| Record name | 4-(3-Bromothiophen-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 3 Bromothiophen 2 Yl Benzaldehyde

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for the creation of C-C bonds. For the synthesis of 4-(3-bromothiophen-2-yl)benzaldehyde, these reactions typically involve the coupling of a 3-bromothiophene (B43185) derivative with a benzaldehyde (B42025) derivative.

Suzuki-Miyaura Coupling Approaches

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of aryl-aryl bonds. tcichemicals.com This reaction typically involves the coupling of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. tcichemicals.com

A primary route for the synthesis of this compound via Suzuki coupling involves the reaction of a 3-bromothiophene-2-boronic acid derivative with a halogenated benzaldehyde, such as 4-bromobenzaldehyde (B125591). While direct coupling of the aldehyde can be challenging due to potential side reactions, a common strategy involves the use of a protected aldehyde, such as an imine derivative.

For instance, the Suzuki cross-coupling of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine with various arylboronic acids has been successfully demonstrated. researchgate.net This reaction provides a template for the synthesis of the target molecule, where the imine can be subsequently hydrolyzed to reveal the aldehyde functionality. The general scheme for this approach is as follows:

Scheme 1. General scheme for the Suzuki-Miyaura coupling to form the precursor to this compound.

This method has been shown to be effective with a range of substituted arylboronic acids, indicating its robustness. researchgate.net

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. researchgate.net For the coupling of thiophene (B33073) derivatives, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly employed catalyst. nih.gov

Optimization studies for similar reactions have shown that the choice of base and solvent can significantly impact the yield. For the coupling of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine with arylboronic acids, a combination of K₃PO₄ as the base and a 1,4-dioxane/water solvent system has been found to be effective. researchgate.netnih.gov The reaction is typically carried out at elevated temperatures, around 90°C, for several hours. nih.gov

The electronic nature of the substituents on the arylboronic acid can also influence the reaction yield. Both electron-donating and electron-withdrawing groups are generally well-tolerated, leading to moderate to good yields of the coupled products. researchgate.net

| Parameter | Condition | Reference |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ (2.5 mol%) | nih.gov |

| Base | K₃PO₄ (2 eq.) | nih.gov |

| Solvent | 1,4-Dioxane/H₂O (4:1) | nih.gov |

| Temperature | 90°C | nih.gov |

| Time | 12 hours | nih.gov |

In the synthesis of this compound, regioselectivity is a critical consideration. The thiophene ring has two potential sites for coupling, the C2 and C5 positions. The inherent reactivity of the C-Br bond at the 3-position and the C-B(OH)₂ bond at the 2-position directs the coupling to occur at the desired location.

The presence of a substituent at the 3-position of the thiophene ring can influence the regioselectivity of the coupling. rsc.org In the case of 3-bromothiophene, the bromine atom at the 3-position is less reactive towards oxidative addition to the palladium catalyst compared to a bromine atom at the 2- or 5-position. This difference in reactivity allows for selective coupling at the 2-position when a boronic acid group is present at that site. Furthermore, a bromo-substituent can be used as a "blocking group" to direct arylation to other positions on the thiophene ring. beilstein-journals.org

Stille Coupling Approaches

The Stille coupling is another powerful palladium-catalyzed reaction for the formation of C-C bonds, involving the reaction of an organotin compound with an organohalide. wikipedia.org This method is known for its tolerance of a wide variety of functional groups. libretexts.org

In the context of synthesizing this compound, a Stille coupling would typically involve the reaction of a 2-(trialkylstannyl)-3-bromothiophene with 4-bromobenzaldehyde. The organostannane can be prepared from 3-bromothiophene through lithiation followed by reaction with a trialkyltin chloride. wikipedia.org

The catalytic cycle of the Stille reaction involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the organotin reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org

| Reactant 1 (Organotin) | Reactant 2 (Organohalide) | Catalyst | Product |

|---|---|---|---|

| 2-(Tributylstannyl)-3-bromothiophene | 4-Bromobenzaldehyde | Pd(PPh₃)₄ | This compound |

The choice of palladium catalyst and ligands is crucial for the success of the Stille coupling. numberanalytics.com Palladium(0) complexes such as Pd(PPh₃)₄ are commonly used. numberanalytics.com The reaction is often carried out in a non-polar aprotic solvent like toluene (B28343) or DMF at elevated temperatures. numberanalytics.com

General Mechanisms of Palladium-Catalyzed Biaryl Coupling

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds. sandiego.edu These reactions generally proceed through a common catalytic cycle involving a palladium(0) active species. The mechanism can be universally described by three fundamental steps: oxidative addition, transmetalation, and reductive elimination. numberanalytics.comnrochemistry.comlibretexts.org

Oxidative Addition: The catalytic cycle begins with the oxidative addition of an organic halide (or pseudohalide, such as a triflate) to a coordinatively unsaturated palladium(0) complex. nrochemistry.comyoutube.com This step involves the insertion of the palladium atom into the carbon-halogen bond, which oxidizes the palladium from the Pd(0) to the Pd(II) state, forming a square planar organopalladium(II) complex. youtube.comyoutube.com

Transmetalation: In this step, a second organic group is transferred from an organometallic reagent to the palladium(II) complex. nih.gov The specific organometallic reagent defines the type of coupling reaction, such as organoborons in Suzuki coupling or organostannanes in Stille coupling. numberanalytics.comyoutube.com This exchange of organic ligands on the metal center results in a diaryl palladium(II) intermediate. acs.orgnih.gov

Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium(II) complex to form the desired biaryl product with a new carbon-carbon bond. youtube.com This process reduces the palladium back to its Pd(0) oxidation state, regenerating the active catalyst, which can then re-enter the catalytic cycle. nrochemistry.comyoutube.com

Two of the most prominent examples of these reactions are the Suzuki-Miyaura coupling and the Stille coupling.

Table 1: Comparison of Common Palladium-Catalyzed Biaryl Coupling Reactions

| Feature | Suzuki-Miyaura Coupling | Stille Coupling |

|---|---|---|

| Organometallic Reagent | Organoboron compounds (boronic acids, esters) | Organostannane compounds (organotins) |

| Key Advantage | Low toxicity of boron reagents; high functional group tolerance. libretexts.org | High functional group tolerance; stable organostannane reagents. youtube.comwikipedia.org |

| Key Disadvantage | Requires a base for activation of the organoboron reagent. | High toxicity of organotin reagents and byproducts. youtube.com |

| Typical Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ with phosphine (B1218219) ligands. nrochemistry.com | Pd(PPh₃)₄, Pd₂(dba)₃. wikipedia.org |

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a foundational class of reactions for functionalizing aromatic rings. For thiophene, which is an electron-rich heterocycle, these reactions proceed readily.

The Friedel-Crafts acylation is a classic EAS reaction that introduces an acyl group onto an aromatic ring using an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂). google.comnumberanalytics.com This reaction is highly valuable as the resulting aryl ketone is deactivated towards further substitution, preventing the polyacylation issues often seen in Friedel-Crafts alkylation. organic-chemistry.orgmasterorganicchemistry.comlibretexts.org

The mechanism begins with the Lewis acid activating the acyl halide to form a highly electrophilic acylium ion. The electron-rich thiophene ring then acts as a nucleophile, attacking the acylium ion. stackexchange.com This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as a sigma complex. echemi.com A subsequent deprotonation step restores aromaticity, yielding the acylated thiophene.

For unsubstituted thiophene, Friedel-Crafts acylation shows high regioselectivity for the 2-position over the 3-position. stackexchange.comechemi.com This preference is attributed to the greater stability of the carbocation intermediate formed during attack at the 2-position, which can be stabilized by three resonance structures, compared to only two for attack at the 3-position. stackexchange.comechemi.com

Converting the aryl ketone product from a Friedel-Crafts acylation into an aldehyde is a challenging synthetic step. A more common transformation is the oxidation of an aryl methyl ketone to an arylglyoxal (a 1,2-dicarbonyl compound). This can be achieved using various oxidizing agents. For instance, the oxidation of aryl methyl ketones using copper(II) chloride (CuCl₂) in dimethyl sulfoxide (B87167) (DMSO) provides a method to form the corresponding arylglyoxals. researchgate.net

This process is significant because the resulting arylglyoxal can be a precursor to the desired aldehyde through subsequent chemical steps, such as decarbonylation. While not a direct conversion, this represents a viable oxidative pathway following acylation. The reaction is compatible with various functional groups, including phenolic hydroxyls and halogen substituents on the aromatic ring. researchgate.net Aldehydes and ketones that possess at least one methyl group attached to the carbonyl carbon can also be oxidized by sodium hypohalite in the haloform reaction, which converts the methyl group into a haloform and yields the sodium salt of a carboxylic acid with one less carbon atom.

Formylation Reactions for Aldehyde Introduction

Directly introducing an aldehyde group onto an aromatic ring is a highly efficient synthetic strategy known as formylation.

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including thiophene. organic-chemistry.orgthieme-connect.dewikipedia.org The reaction employs a substituted formamide, most commonly N,N-dimethylformamide (DMF), and an acid chloride like phosphorus oxychloride (POCl₃). chemistrysteps.comijpcbs.com These reagents react in situ to form a chloroiminium ion, known as the Vilsmeier reagent, which serves as the electrophile. chemistrysteps.comyoutube.com

The mechanism involves the electrophilic attack of the Vilsmeier reagent on the thiophene ring, which, similar to Friedel-Crafts acylation, preferentially occurs at the electron-rich α-position (C2 or C5). thieme-connect.deyoutube.com This leads to the formation of an iminium salt intermediate. Subsequent aqueous workup hydrolyzes this intermediate to yield the corresponding thiophene-2-carbaldehyde. chemistrysteps.com The kinetics of the formylation of thiophene derivatives have been shown to depend on the reactivity of the substrate. rsc.orgscirp.org For relatively inert substrates, the reaction follows third-order kinetics, whereas for very reactive substrates, it follows second-order kinetics. rsc.org

Besides the Vilsmeier-Haack reaction, several other methods exist for the direct formylation of aromatic systems. wikipedia.org The choice of method often depends on the nature of the aromatic substrate. mdpi.com

Table 2: Overview of Aromatic Formylation Reactions

| Reaction Name | Reagents | Substrate Scope |

|---|---|---|

| Gattermann-Koch Reaction | Carbon monoxide (CO), HCl, AlCl₃/CuCl | Benzene (B151609) and its derivatives. quora.comweebly.com Not applicable to phenols. wikipedia.orglscollege.ac.in |

| Gattermann Reaction | Hydrogen cyanide (HCN), HCl, Lewis Acid | Electron-rich aromatics like phenols and heterocycles. wikipedia.orgquora.com |

| Reimer-Tiemann Reaction | Chloroform (B151607) (CHCl₃), strong base (e.g., NaOH) | Primarily for phenols, leading to ortho-hydroxybenzaldehydes. wikipedia.orglscollege.ac.inmychemblog.com |

| Duff Reaction | Hexamethylenetetramine (HMTA), acid | Phenols and other activated aromatic compounds. wikipedia.org |

These reactions proceed via electrophilic aromatic substitution, but each generates a unique electrophile. wikipedia.org The Gattermann-Koch reaction utilizes a formyl cation equivalent generated from CO and HCl, while the Reimer-Tiemann reaction's electrophile is dichlorocarbene, generated from chloroform and a strong base. quora.commychemblog.com These methods provide a versatile toolkit for synthetic chemists to introduce aldehyde functionalities onto a wide range of aromatic scaffolds.

Nucleophilic Aromatic Substitution in Precursor Synthesis

Nucleophilic aromatic substitution (SNAr) represents a fundamental strategy for the formation of aryl-heteroaryl bonds, which is central to the structure of this compound. This approach typically involves the reaction of a nucleophile with an aromatic ring that is activated by electron-withdrawing groups. In the context of synthesizing precursors to the target compound, SNAr can be employed by reacting a suitable thiophene nucleophile with an activated benzaldehyde derivative, or conversely, a benzaldehyde-derived nucleophile with an activated bromothiophene.

A common precursor route involves the reaction of a phenolate (B1203915) with an activated fluoroarene. For instance, the synthesis of 4-aryloxybenzaldehydes has been demonstrated through the SNAr reaction of 4-fluorobenzaldehyde (B137897) with various phenols in the presence of a base like potassium carbonate. researchgate.net This methodology can be adapted for precursors of the target molecule where a thiophene-containing nucleophile displaces a halogen on a benzaldehyde ring. The reaction is facilitated by the electron-withdrawing aldehyde group, which stabilizes the intermediate Meisenheimer complex. nih.gov

Key features of SNAr in precursor synthesis include:

Activation: The aromatic ring must be sufficiently electron-deficient. This is often achieved by the presence of groups like nitro (-NO₂), cyano (-CN), or aldehyde (-CHO) positioned ortho or para to the leaving group. nih.gov

Leaving Group: The efficiency of the substitution depends on the nature of the leaving group, with fluoride (B91410) often being the most effective for SNAr reactions.

Solvent and Base: Polar aprotic solvents such as DMF or DMSO are typically used to solvate the cation of the base and enhance the nucleophilicity of the reacting species. researchgate.netnih.gov Mild bases like potassium carbonate are often sufficient to deprotonate the nucleophile. nih.gov

Recent studies have shown that SNAr reactions can proceed through either a classical stepwise mechanism or a concerted pathway, and in some cases, a borderline mechanism subject to general base catalysis. nih.gov This deeper mechanistic understanding allows for the fine-tuning of reaction conditions to optimize the synthesis of complex precursors for molecules like this compound.

| Parameter | Description | Example | Reference |

| Electrophile | Activated aromatic ring | 4-Fluorobenzaldehyde | researchgate.net |

| Nucleophile | Electron-rich species | Phenols, Phenothiazine, Azoles | researchgate.netnih.govnih.gov |

| Base | Promotes nucleophile formation | Potassium Carbonate (K₂CO₃) | researchgate.netnih.gov |

| Solvent | Polar aprotic | Dimethylformamide (DMF) | nih.gov |

| Mechanism | Can be stepwise or concerted | Varies with substrate and nucleophile | nih.gov |

Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of complex organic molecules to reduce environmental impact, improve safety, and enhance efficiency. The synthesis of this compound and its derivatives can benefit significantly from these approaches, which prioritize the use of non-hazardous solvents, energy-efficient processes, and catalytic methods. unito.it

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. uns.ac.id By utilizing microwave irradiation, this technique provides rapid and uniform heating of the reaction mixture, often leading to dramatically reduced reaction times, increased product yields, and fewer side products compared to conventional heating methods. uns.ac.idnih.gov

In the synthesis of related heterocyclic compounds like chalcones, which involves the condensation of a ketone with a benzaldehyde derivative, microwave irradiation has proven highly effective. For example, the synthesis of 4'-bromochalcone (B182549) from 4-bromoacetophenone and benzaldehyde was achieved in just 45 seconds under microwave irradiation, whereas the conventional method required 3 hours. uns.ac.iduns.ac.id This demonstrates the potential for MAOS to significantly expedite the coupling and condensation steps involved in the synthesis of this compound.

Table 2.1: Comparison of Conventional vs. Microwave-Assisted Chalcone (B49325) Synthesis

| Method | Reaction Time | Yield | Reference |

|---|---|---|---|

| Conventional Heating | 3 hours | 94.61% | uns.ac.iduns.ac.id |

The advantages of MAOS include precise temperature control and the ability to conduct reactions under solvent-free conditions, further enhancing its green credentials. researchgate.net The application of this technology is particularly relevant for Suzuki or Stille coupling reactions, which are commonly used to form the bond between the thiophene and benzaldehyde moieties.

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative to conventional methods. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extreme temperatures and pressures. fiu.edu This intense energy input can enhance reaction rates and yields.

The synthesis of thiophene-containing chalcones has been successfully demonstrated using ultrasound irradiation. researchgate.net A study comparing conventional and ultrasound-assisted synthesis of 5-bromo-thiophene chalcones found that the sonochemical method resulted in good yields with significantly shorter reaction times. This approach is simple to execute and often proceeds under milder conditions than traditional protocols. The use of catalysts like lithium hydroxide (B78521) monohydrate (LiOH·H₂O) can be combined with sonication to further improve efficiency. researchgate.net The application of sonochemistry can be particularly beneficial for improving mass transfer in heterogeneous reactions, which are common in the synthesis of heterocyclic compounds.

Biocatalysis, using isolated enzymes or whole-cell systems, offers a highly selective and environmentally benign route for chemical synthesis. While a direct enzymatic synthesis of this compound is not widely reported, considerations for its application can be drawn from related enzymatic transformations of benzaldehyde derivatives.

Enzymes operate under mild conditions of temperature and pH, typically in aqueous media, thereby avoiding the use of harsh reagents and organic solvents. Research into the biosynthesis of benzaldehyde in plants has identified specific enzymes, such as a heterodimeric enzyme from Petunia hybrida that belongs to the NAD(P)-binding Rossmann-fold superfamily, which is responsible for the formation of benzaldehyde from benzoyl-CoA. nih.gov

The potential for enzymatic synthesis could lie in several areas:

Precursor Modification: Enzymes could be used to perform selective transformations on precursors, such as stereoselective reductions or oxidations on side chains of the benzaldehyde or thiophene rings.

Aldehyde Formation: Aldehyde dehydrogenases or related oxidoreductases could be explored for the final oxidation step to generate the benzaldehyde moiety from a corresponding alcohol precursor. nih.gov

Coupling Reactions: While challenging, the development of enzymes capable of catalyzing carbon-carbon bond formation through cross-coupling reactions is an active area of research that could one day be applied to this synthesis.

The high specificity of enzymes could help to minimize the formation of byproducts and simplify purification processes, aligning perfectly with the goals of green chemistry. rsc.org

Chemical Reactivity and Transformation Pathways

Reactivity of the Aldehyde Functional Group

The chemical properties of 4-(3-Bromothiophen-2-yl)benzaldehyde are primarily dictated by the aldehyde moiety. This functional group is a site for reductive and oxidative processes, nucleophilic additions, and condensation reactions, providing pathways to a diverse range of more complex molecules.

Reductive Transformations to Alcohols

The aldehyde group can be readily reduced to a primary alcohol, yielding [4-(3-Bromothiophen-2-yl)phenyl]methanol. This transformation is a cornerstone of organic synthesis. The reaction involves the addition of two hydrogen atoms across the carbonyl double bond. This is typically achieved using metal hydride reagents. Other methods, while less common for simple reductions, can also be employed. The choice of reagent depends on the desired selectivity and the presence of other functional groups in the molecule.

| Reagent | Product | Reaction Type |

| Sodium borohydride (B1222165) (NaBH₄) | [4-(3-Bromothiophen-2-yl)phenyl]methanol | Hydride Reduction |

| Lithium aluminum hydride (LiAlH₄) | [4-(3-Bromothiophen-2-yl)phenyl]methanol | Hydride Reduction |

| Catalytic Hydrogenation (H₂/catalyst) | [4-(3-Bromothiophen-2-yl)phenyl]methanol | Hydrogenation |

Oxidative Transformations to Carboxylic Acids

Conversely, the aldehyde functional group is susceptible to oxidation, which converts it to a carboxylic acid. This process transforms this compound into 4-(3-Bromothiophen-2-yl)benzoic acid. This oxidation is a common reaction for aldehydes and can be accomplished using a variety of strong oxidizing agents. The direct oxidative conversion of aldehydes to their corresponding acids is a fundamental transformation in organic chemistry. koreascience.kr

| Reagent | Product | Reaction Type |

| Potassium permanganate (B83412) (KMnO₄) | 4-(3-Bromothiophen-2-yl)benzoic acid | Oxidation |

| Chromic acid (H₂CrO₄) | 4-(3-Bromothiophen-2-yl)benzoic acid | Oxidation |

| Silver(I) oxide (Ag₂O) | 4-(3-Bromothiophen-2-yl)benzoic acid | Tollens' Reaction |

Nucleophilic Addition Reactions at the Carbonyl Center

One of the most characteristic reactions of aldehydes is nucleophilic addition at the carbonyl carbon. libretexts.orglibretexts.org The carbon-oxygen double bond is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. libretexts.org This attack leads to the formation of a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol. libretexts.org

The general mechanism involves the nucleophile attacking the electrophilic carbonyl carbon, causing the rehybridization of the carbon from sp² to sp³. libretexts.orglibretexts.org Aromatic aldehydes like this compound are generally less reactive towards nucleophilic addition than aliphatic aldehydes because the electron-donating resonance effect of the aromatic ring makes the carbonyl group less electrophilic. libretexts.org

Examples of Nucleophilic Addition:

Grignard Reagents (R-MgX): Addition of a Grignard reagent results in the formation of a secondary alcohol after an acidic workup.

Organolithium Reagents (R-Li): Similar to Grignard reagents, these also produce secondary alcohols.

Cyanide (CN⁻): The addition of a cyanide ion forms a cyanohydrin.

Alkynes: The addition of terminal alkynes, often as their acetylide salts, produces propargylic alcohols. nih.gov

Condensation Reactions: Claisen-Schmidt and Aldol (B89426) Condensations

This compound, lacking α-hydrogens, is an ideal substrate for crossed aldol and Claisen-Schmidt condensations. uomustansiriyah.edu.iq These reactions are powerful tools for forming carbon-carbon bonds. magritek.com

The Claisen-Schmidt condensation specifically refers to the reaction between an aldehyde or ketone containing an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen, such as this compound. wikipedia.org This reaction is typically carried out under basic or acidic conditions and often results in a dehydrated α,β-unsaturated carbonyl compound. uomustansiriyah.edu.iqmagritek.com For instance, the reaction with a ketone like acetophenone (B1666503) in the presence of a base (e.g., sodium hydroxide) would yield a chalcone (B49325) derivative. uomustansiriyah.edu.iqtaylorandfrancis.com

| Reactant 1 | Reactant 2 (with α-hydrogen) | Product Type |

| This compound | Acetophenone | Chalcone (α,β-unsaturated ketone) |

| This compound | Acetone | Dibenzylideneacetone analog |

| This compound | Propanal | α,β-unsaturated aldehyde |

Investigation of Main and Side Reaction Mechanisms in Condensation

The base-catalyzed aldol condensation mechanism proceeds through several key steps:

Enolate Formation: A strong base removes an acidic α-hydrogen from the enolizable carbonyl compound (e.g., acetophenone) to form a nucleophilic enolate. magritek.com

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of this compound, forming a tetrahedral alkoxide intermediate, known as a ketol. masterorganicchemistry.com

Protonation: The alkoxide is protonated by a solvent molecule (like water or ethanol) to give the initial β-hydroxy carbonyl adduct.

Dehydration: Under heating or stronger basic/acidic conditions, the β-hydroxy adduct readily dehydrates via an E1cB mechanism to form the stable, conjugated α,β-unsaturated carbonyl compound. magritek.com

Research on the condensation of benzaldehydes with acetophenones suggests that the rate-limiting step is the final dehydration of the intermediate ketol to form the C=C double bond of the chalcone product. escholarship.org

A significant side reaction in crossed-aldol condensations is the self-condensation of the enolizable partner. researchgate.net For example, if propanal is used as the reaction partner, it can react with itself, reducing the yield of the desired crossed product. researchgate.net Using a non-enolizable aldehyde like this compound minimizes this issue for one of the components, as it cannot self-condense. uomustansiriyah.edu.iq

Reactivity of the Bromine Substituent

The bromine atom attached to the thiophene (B33073) ring in this compound is a key functional group that dictates much of its chemical reactivity. Positioned on an electron-rich heteroaromatic ring, this halogen atom serves as a versatile handle for a variety of transformations, including halogen exchange, nucleophilic substitution, and, most notably, transition-metal-catalyzed cross-coupling reactions.

Halogen Exchange Reactions

The bromine atom can be exchanged for other halogens or for a metal, a transformation that can be useful for modifying the compound's reactivity in subsequent steps.

Halogen-Halogen Exchange (Finkelstein Reaction): The conversion of an aryl bromide to an aryl iodide, a type of Finkelstein reaction, is a valuable transformation as aryl iodides are often more reactive in cross-coupling reactions. nih.gov While classic Finkelstein reactions involving alkyl halides proceed readily with sodium iodide in acetone, aromatic halides are less reactive and require catalysis. nih.gov For a substrate like this compound, this exchange would typically be catalyzed by copper(I) iodide, often in the presence of a diamine ligand, or with nickel-based catalysts. nih.gov The reaction can be driven to completion by using a large excess of the halide salt. nih.gov

Halogen-Metal Exchange: A more common and synthetically powerful transformation is the halogen-metal exchange, typically achieved by reacting the aryl bromide with a strong organometallic base, such as an alkyllithium reagent (e.g., n-butyllithium or t-butyllithium). This reaction is generally conducted at very low temperatures (-78 °C to -100 °C) to prevent side reactions. researchgate.net This exchange converts the relatively unreactive C-Br bond into a highly nucleophilic C-Li bond, generating a potent organolithium intermediate. This intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups.

| Exchange Type | Reagents/Catalysts | Solvent | Typical Product |

| Bromo-Iodo | NaI, CuI, Diamine Ligand | DMF, DMSO | 4-(3-Iodothiophen-2-yl)benzaldehyde |

| Bromo-Fluoro | KF, Polar Aprotic Solvent | DMF, DMSO | 4-(3-Fluorothiophen-2-yl)benzaldehyde |

| Bromo-Lithium | n-Butyllithium or t-Butyllithium | THF, Diethyl ether | [2-(4-Formylphenyl)thiophen-3-yl]lithium |

Participation in Further Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The bromine substituent provides a prime site for transition-metal-catalyzed cross-coupling reactions, which are fundamental methods for constructing complex organic molecules. tandfonline.com The Suzuki-Miyaura cross-coupling is a particularly powerful and widely used example. bohrium.com

In a Suzuki-Miyaura reaction, the aryl bromide (this compound) is coupled with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. bohrium.comnih.gov This reaction forms a new carbon-carbon bond at the position of the bromine atom with high efficiency and functional group tolerance. tandfonline.combohrium.com The aldehyde group on the benzaldehyde (B42025) portion of the molecule is generally stable under the mild conditions of this reaction. nih.gov This methodology allows for the synthesis of a vast array of derivatives where the bromine is replaced by aryl, heteroaryl, vinyl, or alkyl groups. tandfonline.comingentaconnect.com

| Boronic Acid/Ester Partner | Catalyst | Base | Exemplary Product |

| Phenylboronic acid | Pd(PPh₃)₄, Pd(OAc)₂ | K₂CO₃, Na₂CO₃ | 4-(3-Phenylthiophen-2-yl)benzaldehyde |

| (2-Fluorophenyl)boronic acid | Pd(OAc)₂, tBu-JohnPhos | KF | 4-(3-(2-Fluorophenyl)thiophen-2-yl)benzaldehyde tandfonline.com |

| Pyridine-3-boronic acid | PdCl₂(dppf) | Cs₂CO₃ | 4-(3-(Pyridin-3-yl)thiophen-2-yl)benzaldehyde |

| Potassium vinyltrifluoroborate | PdCl₂(dppf) | K₃PO₄ | 4-(3-Vinylthiophen-2-yl)benzaldehyde |

Thiophene Ring Reactivity

The thiophene ring itself is an active participant in various chemical transformations, most notably electrophilic aromatic substitution. Its structure also allows it to serve as a scaffold for the construction of larger, fused heterocyclic systems.

Electrophilic Aromatic Substitution on the Thiophene Moiety

The thiophene ring is an electron-rich aromatic system and is generally more reactive towards electrophiles than benzene (B151609). Electrophilic aromatic substitution (EAS) is a key reaction for functionalizing the ring. researchgate.net In this compound, the 2- and 3-positions are already substituted. The directing effects of the existing substituents will determine the position of any further substitution.

The primary positions available for substitution are C4 and C5.

The aryl group at C2 is deactivating.

The bromine atom at C3 is a deactivating group but is ortho-, para-directing. researchgate.net In the context of the thiophene ring, it directs incoming electrophiles to the C2 and C5 positions.

Given that the C2 position is blocked, the C5 position is the most likely site for electrophilic attack. The inherent reactivity of the α-positions (C2 and C5) of the thiophene ring further favors substitution at C5. tandfonline.com Common EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂ in acetic acid), and sulfonation (using fuming H₂SO₄). researchgate.netwikipedia.org

For example, bromination of the molecule would be expected to yield 4-(3,5-dibromothiophen-2-yl)benzaldehyde.

Cyclization Reactions for Formation of Fused Systems

The structure of this compound serves as an excellent starting point for the synthesis of polycyclic heteroaromatic systems, where additional rings are fused to the thiophene or benzene core.

One potential strategy involves the Pomeranz–Fritsch reaction, which is a classic method for synthesizing isoquinolines. wikipedia.org In a modified version of this reaction, the aldehyde group of the starting material can be condensed with a 2,2-dialkoxyethylamine. The resulting intermediate, a benzalaminoacetal, can then undergo acid-catalyzed cyclization onto the adjacent benzene ring to form a fused isoquinoline (B145761) system. researchgate.netwikipedia.org This would result in the formation of a thienyl-substituted isoquinoline.

Another approach involves building a second fused ring onto the thiophene moiety. For instance, derivatives of 3-bromothiophene-2-carbaldehyde, a structure closely related to the core of the target molecule, have been used to synthesize thieno[3,2-b]thiophenes. encyclopedia.pubnih.gov This type of reaction often involves converting the aldehyde to a different functional group that can participate in a ring-closing reaction with a reagent that provides the atoms for the new ring. This could involve, for example, reaction with a thiol-containing reagent followed by intramolecular cyclization to build a second sulfur-containing ring fused to the first.

These cyclization strategies allow for the creation of complex, rigid, and planar fused systems, which are of significant interest in materials science and medicinal chemistry. nih.govnih.gov

Derivatives and Analogs of 4 3 Bromothiophen 2 Yl Benzaldehyde

Positional Isomers and Their Electronic Influences

Analysis of Ortho, Meta, and Para Substitution Effects on Benzaldehyde (B42025) Ring

The benzaldehyde ring in the parent compound is substituted at the para-position (position 4) by the 3-bromothiophen-2-yl group. The electronic nature of this substituent, along with the aldehyde group, dictates the reactivity of the benzaldehyde ring towards further electrophilic aromatic substitution (EAS).

The aldehyde group (-CHO) is a deactivating group and a meta-director. leah4sci.com This is because the carbonyl group is electron-withdrawing, pulling electron density from the benzene (B151609) ring and making it less reactive towards electrophiles. leah4sci.com This deactivation is most pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta position.

Conversely, the 3-bromothiophen-2-yl group's effect is more complex. Thiophene (B33073) itself is an electron-rich aromatic heterocycle and is generally considered an activating group, directing electrophilic attack to the ortho and para positions. numberanalytics.com However, the presence of the electron-withdrawing bromine atom modulates this effect. The interplay between the meta-directing aldehyde and the potentially ortho, para-directing thiophenyl group creates a nuanced reactivity profile. If a third substituent were to be added to the benzaldehyde ring, its position would be determined by the combined influence of these two groups.

Interactive Table 1: Directing Effects of Substituents on the Benzaldehyde Ring

| Substituent | Type | Directing Effect | Influence on Reactivity |

| -CHO (Aldehyde) | Electron-Withdrawing (Deactivating) | Meta | Decreases reactivity towards EAS |

| -Thiophenyl | Electron-Donating (Activating) | Ortho, Para | Increases reactivity towards EAS |

| -Br (on Thiophene) | Electron-Withdrawing (Deactivating) | Ortho, Para | Decreases reactivity, but directs o,p |

Comparative Studies with Other Bromothiophenyl Benzaldehydes (e.g., 4-(5-Bromothiophen-2-yl)benzaldehyde)

Isomers where the bromine atom is located at a different position on the thiophene ring exhibit distinct electronic characteristics. A key comparison can be made between 4-(3-Bromothiophen-2-yl)benzaldehyde and 4-(5-Bromothiophen-2-yl)benzaldehyde.

Quantum chemical calculations on related bromothiophene derivatives have shown that the position of the bromine atom alters the molecule's frontier molecular orbitals (HOMO-LUMO), which in turn affects its electronic and optical properties. tandfonline.com

Interactive Table 2: Comparison of Bromothiophenyl Benzaldehyde Isomers

| Property | This compound | 4-(5-Bromothiophen-2-yl)benzaldehyde |

| Bromine Position | C3 of thiophene ring | C5 of thiophene ring |

| Synthesis | Typically involves multi-step synthesis or specific precursors. | Can be synthesized from 2,5-dibromothiophene. |

| Electronic Effect | Bromine's inductive effect is modulated by its position relative to the linkage. | Bromine's inductive effect has a more direct influence on the thiophene ring's pi-system. |

| Reactivity | The C5-H bond is available for further functionalization (e.g., lithiation). | The C3 and C4 positions are available for further functionalization. |

Halogenated Analogs

Replacing the bromine atom with other halogens, such as chlorine or iodine, provides a series of analogs with systematically varying properties. These variations are primarily due to the differences in electronegativity, atomic size, and carbon-halogen (C-X) bond strength.

Chloro- and Iodo-Substituted Thiophenyl Benzaldehydes

The synthesis of chloro- and iodo-analogs can be achieved through established halogenation methods for thiophenes. For instance, chlorination can be performed using reagents like sulfuryl chloride, while iodination often employs N-iodosuccinimide. jcu.edu.au These reactions allow for the preparation of 4-(3-Chlorothiophen-2-yl)benzaldehyde and 4-(3-Iodothiophen-2-yl)benzaldehyde. The choice of halogenating agent and reaction conditions is crucial to control regioselectivity and avoid over-halogenation. jcu.edu.au

Impact of Halogen Electronegativity and Bond Strength on Reactivity

The nature of the halogen atom significantly impacts the reactivity of the C-X bond. This is particularly relevant for reactions where this bond is cleaved, such as in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille).

The C-X bond strength decreases down the group: C-Cl > C-Br > C-I. msu.edu Consequently, iodo-substituted analogs are generally more reactive in cross-coupling reactions than their bromo- or chloro-counterparts, as the C-I bond is the weakest and most easily broken. msu.edu

Electronegativity decreases down the group (Cl > Br > I), which affects the polarity of the C-X bond. byjus.com The carbon atom attached to the halogen has a partial positive charge, making it susceptible to nucleophilic attack. pw.live Furthermore, the ability of the halogen to participate in halogen bonding, a type of non-covalent interaction, is strongest for iodine and weakest for chlorine. This can influence crystal packing and intermolecular interactions in the solid state.

Interactive Table 3: Properties of Halogenated Analogs

| Property | Chloro-Analog | Bromo-Analog (Parent) | Iodo-Analog |

| Halogen | Cl | Br | I |

| Electronegativity | 3.16 | 2.96 | 2.66 |

| C-X Bond Strength | Strongest | Intermediate | Weakest |

| Reactivity in Cross-Coupling | Lowest | Intermediate | Highest |

| Halogen Bonding Ability | Weakest | Intermediate | Strongest |

Heterocyclic Core Modifications

Thiophene is considered the most aromatic among the common five-membered heterocycles (thiophene > pyrrole (B145914) > furan). pharmaguideline.com This is attributed to the ability of sulfur's 3p orbitals to effectively participate in pi-conjugation. In contrast, oxygen in furan (B31954) is highly electronegative, holding its lone pair more tightly and thus reducing aromatic stabilization. quora.com

The order of reactivity in electrophilic aromatic substitution is the reverse of the aromaticity order: pyrrole > furan > thiophene. quora.compearson.com This is because the less aromatic a heterocycle is, the more its diene-like character predominates, making it more susceptible to attack by electrophiles.

Synthesizing a furan analog, such as 4-(3-Bromofuran-2-yl)benzaldehyde, would result in a molecule that is likely more reactive but less aromatically stable than its thiophene counterpart. A pyrrole analog would be even more reactive. These differences in reactivity and stability are crucial considerations in the design of new molecules for specific applications.

Interactive Table 4: Comparison of Heterocyclic Cores

| Heterocycle | Heteroatom | Electronegativity of Heteroatom | Aromaticity | Reactivity towards EAS |

| Thiophene | Sulfur (S) | 2.58 | High | Low |

| Furan | Oxygen (O) | 3.44 | Low | High |

| Pyrrole | Nitrogen (N) | 3.04 | Intermediate | Highest |

Pyridine-Substituted Benzaldehyde Analogs (e.g., 3-(6-Bromopyridin-2-yl)benzaldehyde)

Analogs where the thiophene ring is replaced by a pyridine (B92270) ring introduce a nitrogen atom into the heterocyclic system, which can alter the compound's polarity, hydrogen bonding capability, and metal-coordinating properties. An example of such an analog is 3-(6-Bromopyridin-2-yl)benzaldehyde. bldpharm.com This compound maintains the brominated heterocyclic ring linked to a benzaldehyde unit, presenting a similar structural motif to this compound. The presence of the pyridine ring makes these analogs key building blocks in the synthesis of more complex heterocyclic systems and ligands for catalysis.

Furan-Substituted Benzaldehyde Analogs

Replacing the thiophene ring with a furan ring results in furan-substituted benzaldehyde analogs. Furan-containing compounds are of significant interest due to their presence in numerous natural products and bioactive molecules. nih.gov Furan-2-carboxaldehyde, for instance, serves as a key starting material for synthesizing furan-containing chalcone (B49325) analogs through Claisen-Schmidt condensation with various acetophenones. tuiasi.roresearchgate.net These reactions demonstrate that the furan ring can effectively substitute the thiophene moiety, participating in similar chemical transformations to yield derivatives with potentially distinct biological profiles. The synthesis of 1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one (B15507551) from 4-chloroacetophenone and furan-2-carboxaldehyde highlights the utility of furan analogs as precursors to novel heterocyclic compounds. tuiasi.ro

Aldehyde Group Derivatization

The aldehyde functional group in this compound is a prime site for chemical modification, readily undergoing condensation reactions to form a variety of derivatives, including chalcones, imines, and other products.

Chalcone Derivatives Formation and Research

Chalcones are a class of organic compounds characterized by an open-chain flavonoid structure in which two aromatic rings are linked by a three-carbon α,β-unsaturated carbonyl system. They are typically synthesized via the Claisen-Schmidt condensation, an aldol (B89426) condensation between a substituted benzaldehyde and an acetophenone (B1666503). nih.govnih.gov This reaction is generally catalyzed by a base (e.g., NaOH, KOH) or an acid. nih.govrjlbpcs.com

The synthesis of chalcones from this compound would involve its reaction with various substituted acetophenones. The resulting chalcones possess a unique scaffold combining the thiophene ring with the classic chalcone framework, making them interesting candidates for biological evaluation. Research has shown that chalcones exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. nih.govnih.govnih.gov

Table 1: Examples of Claisen-Schmidt Condensation for Chalcone Synthesis

| Benzaldehyde Reactant | Acetophenone Reactant | Catalyst/Conditions | Resulting Chalcone Type | Reference |

|---|---|---|---|---|

| Substituted Benzaldehydes | Substituted Acetophenones | 40% NaOH, Ethanol, 10°C to RT | Chalcone Derivatives | nih.gov |

| 4-(Benzyloxy)benzaldehyde | 1-(5-Bromothiophen-2-yl)ethanone | 10% NaOH, Ethanol, RT | Heterocyclic Chalcone Analog | univ-ovidius.ro |

| 4-Hydroxy-3-methoxybenzaldehyde | 1,4-Diacetylbenzene | Conc. H₂SO₄, Ethanol | Bis-Chalcone Derivative | nih.gov |

| 3-Bromobenzaldehyde | Acetophenone | NaOH, Grinding, RT | Halogenated Chalcone | rsc.org |

| Benzaldehyde Derivatives | Quinoline-based ethanone | NaOH, Ethanol, RT | Quinoline-Chalcone Hybrids | nih.gov |

The biological activity and chemical reactivity of chalcones are intrinsically linked to their molecular structure. Structure-activity relationship (SAR) studies aim to understand how different functional groups and structural motifs influence these properties. nih.gov

Key findings from SAR studies on chalcones include:

The α,β-Unsaturated Carbonyl System: This enone moiety is a critical feature, acting as a Michael acceptor that can react with biological nucleophiles, such as cysteine residues in proteins. researchgate.netmdpi.com This covalent interaction is often responsible for the biological effects of chalcones.

Substitution on Aromatic Rings: The nature and position of substituents on the two aromatic rings significantly modulate the chalcone's activity. Electron-donating groups (e.g., methoxy, hydroxy) and electron-withdrawing groups (e.g., halogens, nitro) can alter the electronic properties of the enone system, affecting its reactivity and binding affinity to biological targets. nih.govnih.gov For example, a 4'-hydroxy group on one ring combined with lipophilic substituents on the other was found to be important for antibacterial activity. unl.pt

Imine (Schiff Base) Derivatives

The aldehyde group of this compound can react with primary amines through a condensation reaction to form imines, also known as Schiff bases. mediresonline.org This reaction typically involves heating the aldehyde and amine, often with an acid catalyst. nih.gov

A closely related compound, 3-bromothiophene-2-carbaldehyde, has been used to synthesize the Schiff base (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline by reacting it with 4-bromo-2-methylaniline (B145978) in the presence of glacial acetic acid. nih.gov This demonstrates a viable synthetic route for preparing imine derivatives from bromothiophene aldehydes. Schiff bases are versatile intermediates in organic synthesis and are known to possess a wide range of biological activities, including antibacterial, antifungal, and antitumor properties. mediresonline.orgnih.govnih.gov

Other Condensation Products

Beyond chalcones and imines, the aldehyde functionality allows for other types of condensation reactions, further expanding the derivative landscape. For instance, aromatic aldehydes can undergo condensation with 2-aminothiophenols to yield 2-substituted benzothiazoles, a class of heterocyclic compounds with significant biological interest. mdpi.com This reaction proceeds through the formation of an intermediate imine, which then cyclizes. mdpi.com Similarly, condensation with other active methylene (B1212753) compounds or participation in multi-component reactions can lead to a diverse array of complex heterocyclic structures. The reaction of benzaldehydes with compounds like homophthalic anhydride (B1165640) and an amine source can produce isoquinolone derivatives, illustrating the broad synthetic potential of the aldehyde group. researchgate.net

Thiophene Ring Substitutions (e.g., Methyl-substituted)

Substitution on the thiophene ring of 2-arylthiophene scaffolds is a common strategy for fine-tuning molecular properties. The introduction of small alkyl groups, such as a methyl group, is a primary example of this approach. The methyl group can influence the molecule's conformation and electronic nature through inductive and hyperconjugative effects.

A direct analog of the parent compound is 4-(3-Methylthiophen-2-yl)benzaldehyde . The synthesis of this derivative can be achieved through established palladium-catalyzed cross-coupling reactions, which are fundamental methods for forming carbon-carbon bonds between aromatic rings. One of the most effective methods is the Suzuki-Miyaura coupling. This reaction would involve the coupling of 3-Methylthiophene-2-boronic acid , a commercially available reagent, with 4-bromobenzaldehyde (B125591) in the presence of a palladium catalyst and a base. chemicalbook.comnih.gov This synthetic route offers a direct and efficient pathway to the target molecule.

Detailed research has been published on the synthesis of a closely related, isomeric compound, 4-(5-Bromo-4-methylthiophen-2-yl)benzaldehyde . This compound was successfully synthesized via a palladium-catalyzed direct arylation reaction. beilstein-journals.org The synthesis involved the reaction of 2-bromo-3-methylthiophene (B51420) with 4-bromobenzaldehyde. beilstein-journals.org In this specific reaction, the palladium catalyst facilitates the coupling at the C5 position of the 2-bromo-3-methylthiophene, demonstrating a regiocontrolled approach where the bromo-substituent at another position directs the arylation. beilstein-journals.org

The reaction was carried out using palladium(II) acetate (B1210297) as the catalyst, potassium acetate as the base, and dimethylacetamide as the solvent. The synthesis yielded the product as a yellow solid with a melting point of 124-126°C and a yield of 63%. beilstein-journals.org This documented synthesis provides a concrete example of the methods used to create methyl-substituted thiophene ring analogs of 2-aryl benzaldehydes.

The table below summarizes the properties of the discussed methyl-substituted derivative and its related isomer.

| Compound Name | Structure | Molecular Formula | Synthesis Method | Yield (%) | Ref. |

| 4-(3-Methylthiophen-2-yl)benzaldehyde |  | C₁₂H₁₀OS | Suzuki Coupling (Plausible) | N/A | chemicalbook.com |

| 4-(5-Bromo-4-methylthiophen-2-yl)benzaldehyde |  | C₁₂H₉BrOS | Palladium-catalyzed Arylation | 63 | beilstein-journals.org |

Spectroscopic and Structural Elucidation

Vibrational Spectroscopy for Molecular Characterization

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, exciting its vibrational modes. The resulting spectrum provides a distinct fingerprint, with specific absorption bands corresponding to different functional groups. For 4-(3-Bromothiophen-2-yl)benzaldehyde, the spectrum is expected to be dominated by vibrations from the aldehyde group, the benzene (B151609) ring, and the bromothiophene ring.

Key expected FT-IR absorption bands include:

Aldehyde Group Vibrations: A sharp, strong absorption band corresponding to the C=O stretching vibration is anticipated in the region of 1700-1715 cm⁻¹. Another characteristic feature is the C-H stretching of the aldehyde proton, which typically appears as a pair of weak to medium bands around 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on both the benzene and thiophene (B33073) rings are expected to produce absorption bands in the 3000-3100 cm⁻¹ region.

Ring Stretching Vibrations: The C=C stretching vibrations within the benzene and thiophene rings typically manifest as a series of sharp bands in the 1400-1610 cm⁻¹ range. The substitution pattern on the benzene ring (para-substitution) is often associated with a characteristic overtone pattern in the 1665-2000 cm⁻¹ region and a strong out-of-plane C-H bending vibration around 810-840 cm⁻¹.

C-S and C-Br Vibrations: The stretching vibration of the C-S bond within the thiophene ring is generally weak and found in the 600-800 cm⁻¹ region. The C-Br stretching vibration is expected to produce a medium to strong absorption band in the lower frequency region, typically between 500 and 600 cm⁻¹.

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch (Benzene & Thiophene) | 3100 - 3000 | Medium |

| Aldehyde C-H Stretch | 2850 - 2820, 2750 - 2720 | Weak to Medium |

| Aldehyde C=O Stretch | 1715 - 1700 | Strong |

| Aromatic C=C Ring Stretch | 1610 - 1450 | Medium to Strong |

| Aromatic C-H Out-of-Plane Bend (para) | 840 - 810 | Strong |

| C-S Stretch (Thiophene) | 800 - 600 | Weak to Medium |

| C-Br Stretch | 600 - 500 | Medium to Strong |

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser source, where the frequency shifts in the scattered light correspond to the vibrational frequencies of the molecule. Raman spectroscopy is particularly sensitive to non-polar, symmetric vibrations. Therefore, the C=C stretching modes of the aromatic rings and the C-S stretching of the thiophene ring are expected to be prominent in the FT-Raman spectrum. In contrast, the polar C=O bond vibration, which is very strong in the IR spectrum, will likely be weaker in the Raman spectrum.

Table 2: Predicted FT-Raman Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch (Benzene & Thiophene) | 3100 - 3000 | Strong |

| Aldehyde C-H Stretch | 2850 - 2820, 2750 - 2720 | Weak |

| Aldehyde C=O Stretch | 1715 - 1700 | Weak to Medium |

| Aromatic C=C Ring Stretch | 1610 - 1450 | Strong |

| C-S Stretch (Thiophene) | 800 - 600 | Medium |

| C-Br Stretch | 600 - 500 | Medium |

Potential Energy Distribution (PED) Analysis

A definitive assignment of complex vibrational spectra, where modes can be coupled, often requires theoretical calculations. Quantum chemical methods, such as Density Functional Theory (DFT), are used to calculate the vibrational frequencies and intensities of a molecule. The results are then compared with experimental data.

Potential Energy Distribution (PED) analysis is a crucial component of this theoretical approach. PED quantifies the contribution of individual internal coordinates (such as bond stretching, angle bending, or torsional rotations) to each normal mode of vibration. For a molecule like this compound, many observed bands in the mid-frequency "fingerprint" region arise from mixed vibrations. For example, a single band might be composed of 60% C-C stretching, 30% C-H in-plane bending, and 10% C-S stretching. PED analysis dissects these complex vibrations, allowing for a precise and unambiguous assignment of each band in the experimental FT-IR and FT-Raman spectra, moving beyond simple group frequency approximations.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the aldehyde, benzene, and thiophene protons.

Aldehyde Proton: A singlet is expected in the downfield region (around 10.0 ppm) for the aldehyde proton (-CHO). This significant downfield shift is due to the deshielding effect of the electronegative oxygen atom.

Benzene Protons: The para-substituted benzene ring will exhibit a characteristic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the aldehyde group are expected around 7.9-8.0 ppm, while the protons ortho to the thiophene ring are expected around 7.6-7.7 ppm. The coupling constant between these adjacent protons is typically 8-9 Hz.

Thiophene Protons: The two adjacent protons on the thiophene ring will form an AB system, appearing as two doublets. The proton at the 5-position (adjacent to sulfur) is expected around 7.4-7.5 ppm, and the proton at the 4-position (adjacent to the bromine) is expected around 7.1-7.2 ppm. The coupling constant for adjacent thiophene protons is typically around 5-6 Hz.

Table 3: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -CHO | ~10.01 | s (singlet) | - |

| H-2', H-6' (Benzene) | ~7.95 | d (doublet) | ~8.2 |

| H-3', H-5' (Benzene) | ~7.65 | d (doublet) | ~8.2 |

| H-5 (Thiophene) | ~7.42 | d (doublet) | ~5.6 |

| H-4 (Thiophene) | ~7.18 | d (doublet) | ~5.6 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to the molecule's lack of symmetry, a total of 11 distinct signals are expected for the 11 carbon atoms.

Aldehyde Carbonyl: The carbon of the aldehyde group is the most deshielded and is expected to appear significantly downfield, typically in the range of 190-192 ppm.

Aromatic Carbons: The remaining ten carbons (four from the thiophene ring and six from the benzene ring) will appear in the aromatic region, generally between 110 and 145 ppm. The carbons directly attached to the electron-withdrawing bromine (C-3) and the carbons involved in the inter-ring bond (C-2 and C-1') are expected to have distinct chemical shifts reflecting their unique electronic environments. The carbon attached to bromine (C-3) is expected to be shifted upfield relative to an unsubstituted carbon due to the heavy atom effect, likely appearing around 110-115 ppm.

Table 4: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift Range (δ, ppm) |

|---|---|

| -CHO | 192.0 - 190.0 |

| C-4' (Benzene, attached to CHO) | 137.0 - 135.0 |

| C-1' (Benzene, attached to Thiophene) | 145.0 - 142.0 |

| C-2 (Thiophene, attached to Benzene) | 142.0 - 139.0 |

| C-2', C-6', C-3', C-5' (Benzene) | 132.0 - 128.0 |

| C-4, C-5 (Thiophene) | 130.0 - 125.0 |

| C-3 (Thiophene, attached to Br) | 115.0 - 110.0 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is indispensable for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, especially in complex aromatic systems like this compound. These experiments reveal correlations between nuclei, providing a detailed map of the molecular structure. science.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). For this compound, COSY spectra would be expected to show correlations between the adjacent protons on the benzaldehyde (B42025) ring and between the two protons on the thiophene ring. researchgate.netsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the carbon signals of the nuclei to which they are directly attached (¹J coupling). This is a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, protons. sdsu.edu For instance, the aldehyde proton signal would correlate with the aldehyde carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically ²J to ⁴J). This is crucial for piecing together the molecular skeleton. sdsu.eduresearchgate.net Key expected correlations for this compound would include the aldehyde proton showing a correlation to the benzaldehyde ring carbon it is attached to, as well as the adjacent ring carbons. Correlations between the thiophene protons and the benzaldehyde ring carbons (and vice versa) across the central C-C bond would definitively establish the connectivity of the two aromatic rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net In a molecule like this compound, NOESY can provide information about the preferred conformation or spatial arrangement of the two rings relative to each other by showing correlations between protons on the thiophene ring and those on the adjacent benzaldehyde ring. researchgate.net

Table 1: Expected 2D NMR Correlations for this compound This table is based on theoretical principles of NMR spectroscopy.

| Technique | Correlating Protons | Correlating Carbons | Inferred Information |

|---|---|---|---|

| COSY | H4' ↔ H5' (Thiophene Ring) H2/H6 ↔ H3/H5 (Benzene Ring) | N/A | J-coupling between adjacent protons on each ring. |

| HSQC | Aldehyde H ↔ Aldehyde C Thiophene Hs ↔ Thiophene Cs Benzene Hs ↔ Benzene Cs | See Correlating Protons | Direct one-bond H-C connections. |

| HMBC | Aldehyde H | C1, C2, C6 (Benzene Ring) | Connectivity of aldehyde group to the benzene ring. |

| HMBC | Thiophene H4' | C2', C3', C5' (Thiophene Ring) | Long-range connectivity within the thiophene ring. |

| HMBC | Benzene H3/H5 | C1, C2/C6, C4 (Benzene Ring) | Long-range connectivity within the benzene ring. |

| NOESY | Thiophene H4' ↔ Benzene H3 | N/A | Through-space proximity, indicating the spatial arrangement of the rings. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. For conjugated systems like this compound, this technique provides valuable information about its electronic structure.

Analysis of π-π* Transitions and Solvatochromic Properties

The UV-Vis spectrum of this compound is expected to be dominated by intense absorptions arising from π-π* transitions. uzh.ch These transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated system, which extends across the thiophene and benzaldehyde rings. lumenlearning.comlibretexts.org The conjugation between the two aromatic rings and the carbonyl group lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at longer wavelengths (a bathochromic or red shift) compared to the individual, unconjugated chromophores. masterorganicchemistry.com A weaker absorption, corresponding to an n-π* transition of the lone pair electrons on the carbonyl oxygen, may also be observed at a longer wavelength. masterorganicchemistry.com

The compound is also expected to exhibit solvatochromism, where the position of the absorption bands changes with the polarity of the solvent. nih.govrsc.org For π-π* transitions, an increase in solvent polarity typically causes a bathochromic (red) shift because the excited state is often more polar than the ground state and is thus stabilized to a greater extent by polar solvents. uomustansiriyah.edu.iqrsc.orgresearchgate.net Conversely, n-π* transitions often show a hypsochromic (blue) shift in polar solvents. uomustansiriyah.edu.iq Studying these shifts can provide insight into the change in the molecule's dipole moment upon electronic excitation. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Absorption Maxima Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to predict the electronic absorption spectra of molecules. cnr.it This theoretical approach can calculate the energies of electronic transitions, which correspond to the absorption maxima (λ_max) observed in a UV-Vis spectrum. mdpi.comarxiv.org For this compound, TD-DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict the wavelengths of the main π-π* and n-π* transitions. researchgate.netrsc.org These calculations provide a theoretical framework for interpreting the experimental spectrum and can help assign specific absorption bands to particular electronic transitions by analyzing the molecular orbitals involved. rsc.org The accuracy of TD-DFT predictions allows for a reliable comparison with experimental data, often with an error margin of only a few percent. mdpi.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.govmdpi.com This technique would be used to confirm the purity of this compound and to verify its molecular weight. The compound would be passed through an LC column (e.g., a C18 reversed-phase column) to separate it from any impurities before being introduced into the mass spectrometer. rsc.orgagilent.com The mass spectrometer would then detect the molecular ion, confirming the compound's identity and molecular mass.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique commonly used in LC-MS that is well-suited for analyzing polar organic molecules. researchgate.net In ESI-MS, this compound would typically be observed as a protonated molecule, [M+H]⁺. High-resolution ESI-MS can provide a highly accurate mass measurement, allowing for the determination of the molecular formula.

Tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation of the protonated molecular ion. This process involves isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), which breaks it into smaller, charged fragments. The resulting fragmentation pattern is a fingerprint of the molecule's structure. researchgate.netmdpi.com For this compound, characteristic fragmentation pathways would likely include the loss of the formyl group, cleavage of the bond between the two rings, and fragmentation of the thiophene ring. docbrown.info

Table 2: Predicted ESI-MS Fragmentation for this compound This table is based on the calculated molecular weight and common fragmentation patterns of related structures.

| m/z (Daltons) | Proposed Ion Formula | Proposed Fragmentation Pathway |

|---|---|---|

| 280.94/282.94 | [C₁₁H₈BrOS]⁺ | Protonated Molecular Ion [M+H]⁺ (Isotopic peaks due to Br) |

| 251.94/253.94 | [C₁₀H₆BrS]⁺ | Loss of formyl group (-CHO) |

| 204.00 | [C₁₁H₈OS]⁺ | Loss of Bromine radical (•Br) |

| 171.97 | [C₇H₄Br]⁺ | Cleavage of C-C bond between rings, loss of thiophene fragment |

| 105.03 | [C₇H₅O]⁺ | Cleavage of thiophene-benzene bond and loss of bromo-thiophene |

| 77.04 | [C₆H₅]⁺ | Loss of formyl group from benzoyl cation |

X-ray Diffraction Studies for Solid-State Structure

Detailed structural analysis of this compound in the solid state is crucial for understanding its molecular conformation, crystal packing, and intermolecular interactions. While specific crystallographic data for this compound is not available in the reviewed literature, the following sections describe the established methodologies used for the elucidation of similar thiophene-based organic compounds.

Single Crystal X-ray Diffraction (SCXRD) for Molecular and Crystal Structures

For a compound like this compound, a suitable single crystal would be grown and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is analyzed to solve the crystal structure. Key information obtained from SCXRD analysis includes:

Crystal System and Space Group: These parameters describe the symmetry of the crystal lattice. For example, related bromothiophene derivatives have been found to crystallize in monoclinic (e.g., space group P21/n) or orthorhombic systems.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ) define the size and shape of the repeating unit of the crystal.

Molecular Conformation: SCXRD reveals the dihedral angle between the thiophene and benzaldehyde rings, indicating whether the molecule is planar or twisted.

Asymmetric Unit: This defines the smallest unique part of the crystal structure from which the entire lattice can be generated by symmetry operations.

A representative data table that would be generated from an SCXRD experiment is shown below, populated with example data from a related bromothiophene compound for illustrative purposes.

| Parameter | Value |

|---|---|

| Chemical Formula | C11H7BrOS |

| Formula Weight | 267.14 g/mol |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 5.891(2) |

| b (Å) | 7.654(3) |

| c (Å) | 23.456(8) |

| α (°) | 90 |

| β (°) | 94.32(1) |

| γ (°) | 90 |

| Volume (ų) | 1054.1(6) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.683 |

Hirshfeld Surface Analysis for Intermolecular Interactions (H-bonding, C-H...π)

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions that stabilize a crystal structure. This analysis is performed based on the electron distribution calculated from the SCXRD data. The Hirshfeld surface of a molecule is defined as the region where the contribution to the electron density from that molecule is equal to the contribution from all other molecules in the crystal.

By mapping properties like normalized contact distance (dnorm) onto this surface, regions of close intermolecular contacts are highlighted. Red spots on the dnorm map indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds. Two-dimensional fingerprint plots are also generated, which summarize the intermolecular contacts by plotting the distance to the nearest nucleus inside the surface (di) against the distance to the nearest nucleus outside the surface (de).

For this compound, one would expect to observe several types of interactions:

Hydrogen Bonding: Although a classic hydrogen bond donor is absent, weak C-H···O interactions involving the aldehyde oxygen are highly probable.

Halogen Bonding: The bromine atom on the thiophene ring could participate in Br···O or Br···S interactions.

π-π Stacking: Interactions between the aromatic thiophene and benzene rings.

C-H···π Interactions: Hydrogen atoms from one molecule interacting with the π-electron clouds of the aromatic rings of a neighboring molecule.

The analysis provides percentage contributions of each interaction type to the total Hirshfeld surface area, offering a quantitative measure of their importance in the crystal packing. For similar molecules, H···H contacts often make up the largest percentage of the surface area, with significant contributions from C···H/H···C and O···H/H···O contacts. nih.gov

An example of a data table summarizing the contributions of different intermolecular contacts is provided below.

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 45.5 |

| C···H / H···C | 22.1 |

| Br···H / H···Br | 14.8 |

| O···H / H···O | 8.2 |

| S···H / H···S | 5.5 |

| Br···C / C···Br | 1.9 |

| C···C | 1.5 |

Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification

Powder X-ray Diffraction (PXRD) is a rapid and non-destructive analytical technique used to identify crystalline phases. Unlike SCXRD, which requires a single, well-ordered crystal, PXRD can be performed on a polycrystalline or powdered sample. The technique involves exposing the sample to an X-ray beam and measuring the intensity of the scattered rays as a function of the scattering angle (2θ). The resulting diffraction pattern is a unique "fingerprint" for a specific crystalline solid.

For this compound, PXRD would be used for several purposes:

Phase Purity: To confirm that a synthesized batch of the compound consists of a single crystalline phase and is free from crystalline impurities.

Polymorph Screening: To identify if the compound can exist in different crystalline forms (polymorphs), as different polymorphs will produce distinct PXRD patterns.

Comparison with SCXRD: The diffraction pattern obtained from a PXRD experiment can be compared to a pattern simulated from the SCXRD data. A close match between the experimental and simulated patterns confirms that the bulk powder sample has the same crystal structure as the single crystal used for the initial structure determination.

The PXRD pattern is typically presented as a plot of intensity versus the diffraction angle 2θ. The positions and relative intensities of the peaks are characteristic of the compound's crystal structure.

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has become a standard tool for investigating the molecular geometry and electronic characteristics of organic compounds. researchgate.net By approximating the complex many-electron problem, DFT allows for the accurate and computationally efficient calculation of various molecular properties.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this involves calculating bond lengths, bond angles, and dihedral angles that define its structure. rroij.com

Conformational analysis of this molecule focuses on the orientation of the benzaldehyde group relative to the bromothiophene ring. The key dihedral angle is the one defined by the C-C bond linking the two rings. Studies on similar bi-aryl and heterocyclic carbonyl systems suggest that a planar or near-planar conformation is often energetically favored, as it maximizes π-electron delocalization between the aromatic rings. rsc.orgrsc.org However, steric hindrance between the aldehyde group and the bromine atom on the thiophene ring could lead to a twisted conformation being the most stable. The two primary planar conformers would be the syn and anti forms, referring to the relative orientation of the carbonyl oxygen and the thiophene's sulfur atom. DFT calculations can predict the energy difference between these conformers to identify the most stable arrangement. In related benzothiophene (B83047) carbonyl compounds, the Z-conformation, where the carbonyl bond is trans to the adjacent double bond within the heterocyclic ring, is often found to be the most stable due to favorable mesomeric interactions. rsc.org

| Parameter | Predicted Value |

| C(thiophene)-C(phenyl) Bond Length | ~1.48 Å |

| C=O Bond Length | ~1.22 Å |

| C-Br Bond Length | ~1.88 Å |

| Thiophene-Phenyl Dihedral Angle | 20-40° |